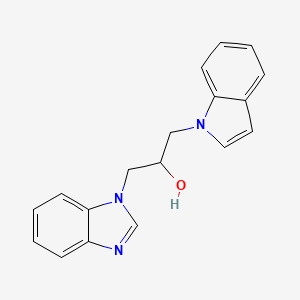
1-(1H-benzimidazol-1-yl)-3-(1H-indol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol is a synthetic organic compound that features both benzodiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol typically involves the following steps:
Formation of Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzodiazole and indole moieties through a propanol linker. This can be done using various coupling reagents and conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups present.
Substitution: The benzodiazole and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation using NBS (N-Bromosuccinimide), nitration using nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and indole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activity of benzodiazole and indole derivatives.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol would depend on its specific biological target. Generally, compounds containing benzodiazole and indole moieties can interact with various enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodiazol-1-yl)-2-(indol-1-yl)ethane
- 1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)butane
- 1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-1-ol
Uniqueness
1-(1,3-Benzodiazol-1-yl)-3-(indol-1-yl)propan-2-ol is unique due to the specific positioning of the hydroxyl group on the propanol linker, which can influence its reactivity and interactions with biological targets. The combination of benzodiazole and indole moieties also provides a unique structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-3-indol-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H17N3O/c22-15(11-20-10-9-14-5-1-3-7-17(14)20)12-21-13-19-16-6-2-4-8-18(16)21/h1-10,13,15,22H,11-12H2 |
InChI Key |
HLMIKNQKYHOLTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(CN3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)
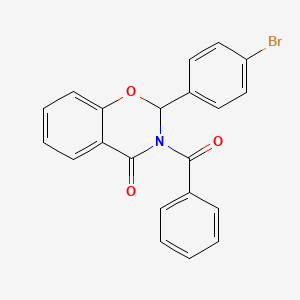
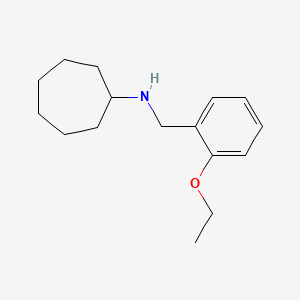

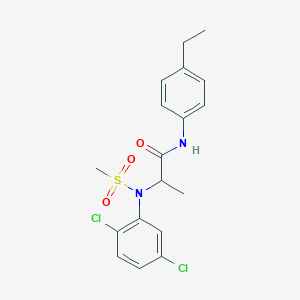
![(4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12478041.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)
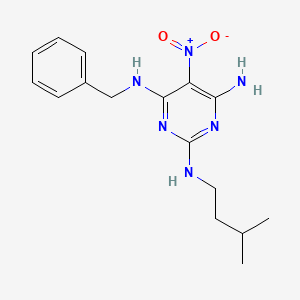
![4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]alaninamide](/img/structure/B12478064.png)
![{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine](/img/structure/B12478068.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)
![4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
